![molecular formula C10H11FN2O B15329057 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine
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Overview
Description
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a fluorine atom on the benzoxazole ring, which is connected to a propan-1-amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine typically involves the reaction of 5-fluorobenzo[d]oxazole with a suitable propan-1-amine derivative under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes that ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzoxazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzoxazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(5-Chlorobenzo[d]oxazol-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(5-Bromobenzo[d]oxazol-2-yl)propan-1-amine: Similar structure but with a bromine atom instead of fluorine.
3-(5-Iodobenzo[d]oxazol-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(5-fluoro-1,3-benzoxazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H11FN2O/c11-7-3-4-9-8(6-7)13-10(14-9)2-1-5-12/h3-4,6H,1-2,5,12H2 |
InChI Key |
DLSDWLQLQWMPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CCCN |
Origin of Product |
United States |
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